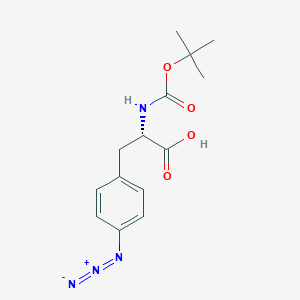

Boc-4-azido-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199225 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33173-55-6 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-4-azido-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-4-azido-L-phenylalanine: A Versatile Tool for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-azido-L-phenylalanine is the tert-butyloxycarbonyl (Boc) protected form of the non-canonical amino acid 4-azido-L-phenylalanine (pAzF). This compound has emerged as a powerful and versatile tool in chemical biology, proteomics, and drug discovery. The presence of the azido group provides a bioorthogonal handle for a variety of chemical modifications, most notably copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." Furthermore, the aryl azide functionality allows for photo-activated crosslinking to capture transient protein-protein interactions. The Boc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data.

Physicochemical Properties

This compound and its deprotected form, 4-azido-L-phenylalanine, possess distinct chemical properties that are central to their utility in biochemical research. A summary of these properties is presented below.

| Property | This compound | 4-azido-L-phenylalanine (pAzF) |

| Molecular Formula | C₁₄H₁₈N₄O₄ | C₉H₁₀N₄O₂[1][2][3][4] |

| Molecular Weight | 306.32 g/mol | 206.2 g/mol [1][3] |

| Appearance | White to off-white solid | Off-white to slightly grey or brownish crystalline powder[1][2] |

| CAS Number | 33173-55-6 | 33173-53-4[1][2][3][4] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in DMSO and water.[1][5] |

| Storage Conditions | Store at -20°C, dry.[6] | Store at -20°C.[1][3] |

| Purity (Typical) | ≥98% | >95% (¹H NMR)[1], ≥98% (HPLC)[6], ≥99.9% (Chiral HPLC)[2] |

Synthesis of this compound

A reliable and scalable synthesis of 4-azido-L-phenylalanine, and subsequently its Boc-protected form, is crucial for its widespread application. The following is a general synthetic scheme starting from L-phenylalanine.

Experimental Protocol: Synthesis of 4-azido-L-phenylalanine and Boc-protection

Step 1: Iodination of L-Phenylalanine to yield 4-iodo-L-phenylalanine

This step introduces an iodine atom at the para position of the phenyl ring, which will later be substituted by an azide group.

-

Materials: L-phenylalanine, sodium iodide (NaI), sodium hypochlorite (NaOCl) solution, hydrochloric acid (HCl), sodium thiosulfate (Na₂S₂O₃), sodium hydroxide (NaOH), ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve L-phenylalanine in a suitable solvent mixture.

-

Add sodium iodide and cool the reaction mixture.

-

Slowly add sodium hypochlorite solution while maintaining the temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Quench the reaction with sodium thiosulfate solution.

-

Adjust the pH to precipitate the product.

-

Filter, wash, and dry the crude 4-iodo-L-phenylalanine.

-

Recrystallize from a suitable solvent to obtain the pure product.

-

Step 2: Boc-protection of 4-iodo-L-phenylalanine

The α-amino group is protected with a Boc group to prevent side reactions in the subsequent azidation step.

-

Materials: 4-iodo-L-phenylalanine, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., sodium hydroxide or triethylamine), a solvent system (e.g., dioxane/water or tert-butanol/water).[7][8]

-

Procedure:

-

Dissolve 4-iodo-L-phenylalanine in the chosen solvent system with the base.

-

Add Boc₂O dropwise to the solution.[7]

-

Stir the reaction at room temperature overnight.

-

Extract the reaction mixture to remove unreacted Boc₂O.

-

Acidify the aqueous layer to precipitate the Boc-protected product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-4-iodo-L-phenylalanine.

-

Step 3: Azidation of Boc-4-iodo-L-phenylalanine

The iodine atom is replaced with an azide group via a copper-catalyzed reaction.

-

Materials: Boc-4-iodo-L-phenylalanine, sodium azide (NaN₃), copper(I) iodide (CuI), a ligand (e.g., N,N'-dimethylethylenediamine), sodium ascorbate, a solvent system (e.g., ethanol/water).

-

Procedure:

-

Dissolve Boc-4-iodo-L-phenylalanine and sodium azide in the solvent system.

-

Add sodium ascorbate.

-

In a separate flask, prepare the copper-ligand complex by mixing CuI and the ligand.

-

Add the catalyst slurry to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain crude this compound.

-

Purify the product by column chromatography if necessary.

-

Step 4: Deprotection of this compound (to yield 4-azido-L-phenylalanine)

The Boc protecting group is removed under acidic conditions to yield the final product, 4-azido-L-phenylalanine.

-

Materials: this compound, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane), an organic solvent (e.g., dichloromethane (DCM)).[9]

-

Procedure:

-

Dissolve this compound in the organic solvent.

-

Add the strong acid and stir at room temperature.[9]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the product as a salt.

-

Filter and dry the solid to obtain 4-azido-L-phenylalanine.

-

A logical workflow for the synthesis of this compound.

Synthesis of this compound.

Applications in Research and Drug Development

Site-Specific Protein Labeling via Genetic Code Expansion

A primary application of 4-azido-L-phenylalanine is its site-specific incorporation into proteins using the expanded genetic code. This is achieved by employing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts pAzF at that specific site during protein translation.

-

Materials:

-

Expression plasmid for the target protein with a UAG codon at the desired position.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF.

-

E. coli expression strain (e.g., BL21(DE3)).

-

4-azido-L-phenylalanine.

-

Standard bacterial growth media (e.g., LB or minimal media).

-

Inducing agent (e.g., IPTG).

-

-

Procedure:

-

Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

-

Grow the transformed cells in media supplemented with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.

-

Supplement the culture medium with 1-2 mM 4-azido-L-phenylalanine.

-

Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

-

Confirm the incorporation of pAzF by mass spectrometry.

-

Workflow for site-specific incorporation of 4-azido-L-phenylalanine.

Genetic incorporation of pAzF workflow.

Bioorthogonal Ligation via Click Chemistry

The azide group of the incorporated pAzF serves as a versatile handle for "click" reactions with alkyne-containing molecules. This allows for the covalent attachment of a wide range of functionalities, including fluorescent dyes, biotin tags, and drug molecules, with high specificity and efficiency.

-

Materials:

-

pAzF-containing protein.

-

Alkyne-functionalized molecule (e.g., a fluorescent dye-alkyne).

-

Copper(II) sulfate (CuSO₄).

-

A reducing agent (e.g., sodium ascorbate).

-

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize Cu(I) and improve reaction efficiency.

-

Buffer (e.g., PBS or Tris).

-

-

Procedure:

-

Dissolve the pAzF-containing protein in the chosen buffer.

-

Add the alkyne-functionalized molecule.

-

Prepare a fresh solution of sodium ascorbate.

-

In a separate tube, pre-mix CuSO₄ and the ligand.

-

Add the CuSO₄/ligand solution to the protein/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Remove excess reagents by dialysis or size-exclusion chromatography.

-

Analyze the labeled protein by SDS-PAGE and fluorescence imaging (if a fluorescent dye was used) or by mass spectrometry.

-

Logical relationship of CuAAC click chemistry components.

CuAAC Reaction Components.

Photo-Crosslinking for Mapping Protein-Protein Interactions

The aryl azide group of pAzF can be photochemically activated by UV light (typically ~365 nm) to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including interacting proteins, thereby "trapping" transient interactions for subsequent identification and analysis.[10]

-

Materials:

-

Cells expressing the target protein with an incorporated pAzF at a specific site.

-

UV lamp (365 nm).[10]

-

Lysis buffer.

-

Antibodies for immunoprecipitation and Western blotting.

-

-

Procedure:

-

Culture the cells expressing the pAzF-containing protein.

-

Expose the cells to UV light (365 nm) on ice for a defined period (e.g., 15-30 minutes) to induce crosslinking.[10]

-

Lyse the cells and clarify the lysate by centrifugation.

-

Perform immunoprecipitation using an antibody against the target protein or a tag to enrich for crosslinked complexes.

-

Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting with antibodies against suspected interacting partners.

-

For identification of unknown interacting partners, the crosslinked bands can be excised from the gel and analyzed by mass spectrometry.

-

Workflow for photo-crosslinking and interaction partner identification.

Photo-crosslinking workflow.

Application in Elucidating Signaling Pathways: Insulin Signaling

The insulin signaling pathway is a complex network of protein-protein interactions that regulates glucose metabolism and cell growth.[11][12] Dysregulation of this pathway can lead to diseases such as type 2 diabetes. Photo-crosslinking with pAzF can be a valuable tool to map the interactions within this pathway. For instance, pAzF could be incorporated into the Insulin Receptor (IR) or Insulin Receptor Substrate (IRS) proteins to identify direct and transient binding partners upon insulin stimulation.

A simplified representation of the insulin signaling pathway and potential points for pAzF-mediated crosslinking studies.

Insulin signaling pathway.

Safety and Handling

This compound: Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

4-azido-L-phenylalanine: This compound is known to be potentially explosive, especially in its pure, solid form. Handle with care and avoid heat, shock, and friction. It is recommended to handle small quantities and to store it appropriately at -20°C.[13] Always consult the Safety Data Sheet (SDS) before handling.[13]

Conclusion

This compound is a cornerstone reagent for modern chemical biology and drug discovery. Its ability to be site-specifically incorporated into proteins and its bioorthogonal reactivity have enabled researchers to probe and manipulate biological systems with unprecedented precision. The applications in site-specific labeling, click chemistry, and photo-crosslinking have provided powerful tools for studying protein function, mapping protein-protein interactions, and developing novel biotherapeutics and diagnostic agents. As our understanding of complex biological pathways deepens, the utility of this versatile unnatural amino acid is set to expand even further.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Azido-L-phenylalanine, 33173-53-4 | BroadPharm [broadpharm.com]

- 4. scbt.com [scbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 4-Azido-L-phenylalanine [baseclick.eu]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Protein–protein interaction in insulin signaling and the molecular mechanisms of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Azido-L-phenylalanine | CAS#:33173-53-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Boc-4-azido-L-phenylalanine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-azido-L-phenylalanine is a synthetically modified amino acid that has become an indispensable tool in chemical biology, proteomics, and drug discovery. As a derivative of L-phenylalanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an azido (-N3) moiety at the para position of the phenyl ring. This unique combination of features allows for its site-specific incorporation into peptides and proteins, enabling a wide range of applications from studying protein-protein interactions to the development of novel bioconjugates and therapeutics. The azido group serves as a versatile chemical handle for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and as a photoactivatable crosslinking agent.

Chemical Properties and Structure

This compound is a white to off-white solid that is soluble in various organic solvents. Its chemical structure and key properties are summarized in the tables below.

Structural Information

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-azidophenyl)propanoic acid[1] |

| Molecular Formula | C14H18N4O4[1][2] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |

| InChI | InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1[1] |

| InChIKey | PZWGGRIVPTXYGU-NSHDSACASA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 306.32 g/mol | [2] |

| Monoisotopic Mass | 306.1328 Da | [1] |

| CAS Number | 33173-55-6 | [2] |

| Appearance | White to yellow solid | [] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in DMSO, Water | [] |

| Storage | Store at -20 °C | [] |

Synthesis of this compound

A reliable and scalable method for the synthesis of this compound involves a three-step process starting from L-phenylalanine. This process includes iodination, Boc protection, and a subsequent Ullman-type azidation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-iodo-L-phenylalanine

This step involves the iodination of L-phenylalanine. While various methods exist, a common approach is through a Sandmeyer-type reaction following diazotization of 4-amino-L-phenylalanine, or more directly through electrophilic iodination.

Step 2: Synthesis of N-Boc-4-iodo-L-phenylalanine

The α-amino group of 4-iodo-L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O).

-

Materials: 4-iodo-L-phenylalanine, di-tert-butyl dicarbonate (Boc2O), sodium bicarbonate (NaHCO3), dioxane, water, ethyl acetate, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-iodo-L-phenylalanine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create a basic environment.

-

Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature overnight.

-

After the reaction is complete, acidify the mixture with HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-iodo-L-phenylalanine.

-

Step 3: Synthesis of N-Boc-4-azido-L-phenylalanine

The final step is an Ullman-type coupling reaction to replace the iodine atom with an azide group.[5]

-

Materials: N-Boc-4-iodo-L-phenylalanine, sodium azide (NaN3), copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), sodium ascorbate, potassium hydroxide (KOH), ethanol, water, ethyl acetate.

-

Procedure:

-

In an aqueous ethanol solution, dissolve the potassium salt of N-Boc-4-iodo-L-phenylalanine, KOH, NaN3, and sodium ascorbate.[5]

-

Add CuI and N,N'-dimethylethylenediamine to the reaction mixture.[5]

-

Stir the mixture at room temperature for 24 hours.[5]

-

Filter the reaction mixture and evaporate the filtrate.[5]

-

Dissolve the residue in ethyl acetate and perform an aqueous workup to isolate N-Boc-4-azido-L-phenylalanine.[5]

-

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound is a versatile tool for investigating molecular interactions through photo-crosslinking and for bioconjugation via "click chemistry".[4]

Experimental Protocol: Bioconjugation via CuAAC (Click Chemistry)

This protocol outlines the general steps for labeling a protein containing 4-azido-L-phenylalanine with an alkyne-functionalized molecule (e.g., a fluorescent dye).

-

Materials: Protein containing 4-azido-L-phenylalanine, alkyne-functionalized molecule, copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), a copper chelating ligand (e.g., THPTA or TBTA), buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Dissolve the protein containing 4-azido-L-phenylalanine in the appropriate buffer.

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO4 and the reducing agent.

-

In a reaction vessel, combine the protein solution, the alkyne-functionalized molecule, the copper chelating ligand, and the reducing agent.

-

Initiate the reaction by adding the CuSO4 solution.

-

Incubate the reaction mixture at room temperature, protected from light.

-

Purify the labeled protein from excess reagents using appropriate chromatography techniques (e.g., size-exclusion chromatography).

-

Analyze the labeled protein using methods such as SDS-PAGE with fluorescence imaging or mass spectrometry.

-

Caption: Workflow for bioconjugation using CuAAC.

Conclusion

This compound is a powerful and versatile chemical probe that has significantly advanced the fields of chemical biology and drug discovery. Its ability to be site-specifically incorporated into proteins and its bioorthogonal reactivity provide researchers with a robust method for labeling, tracking, and manipulating proteins in complex biological systems. The detailed chemical properties, synthesis protocols, and application workflows presented in this guide offer a comprehensive resource for scientists seeking to leverage this valuable tool in their research endeavors.

References

Synthesis and purification of Boc-4-azido-L-phenylalanine

An In-depth Technical Guide to the Synthesis and Purification of Boc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal unnatural amino acid widely utilized in chemical biology and drug development. Its azido group serves as a versatile chemical handle for various bioconjugation techniques, most notably the Nobel prize-winning "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This allows for the site-specific labeling of proteins and peptides with probes, tags, or therapeutic moieties.[2] Furthermore, the azido group is photoactivatable, enabling its use in photo-crosslinking studies to investigate molecular interactions.[4] This guide provides a detailed, scalable, and chromatography-free methodology for the synthesis and purification of this compound, based on a reliable Ullman-type coupling approach.[1][5][6]

Synthesis Pathway Overview

The synthesis of this compound commences with commercially available L-phenylalanine and proceeds through a three-step sequence:

-

Iodination: Direct iodination of L-phenylalanine to produce 4-iodo-L-phenylalanine.

-

Boc Protection: Protection of the α-amino group of 4-iodo-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-iodo-L-phenylalanine.

-

Azidation: A copper(I)-catalyzed Ullman-type coupling reaction to replace the iodine atom with an azide group, yielding the final product, N-Boc-4-azido-L-phenylalanine.

This pathway is advantageous as it is cost-effective, scalable, and avoids hazardous intermediates associated with other methods like azidodediazoniation or diazotransfer reactions.[1][6]

Experimental Protocols

Step 1: Synthesis of 4-iodo-L-phenylalanine (1)

This procedure outlines the direct iodination of L-phenylalanine.

-

Materials: L-phenylalanine, Iodine (I₂), 96% Sulfuric Acid (H₂SO₄), 30% Hydrogen Peroxide (H₂O₂), Sodium Sulfite (Na₂SO₃), Ethanol (EtOH), Deionized Water.

-

Procedure:

-

To a stirred suspension of L-phenylalanine (e.g., 50 g) in deionized water, slowly add iodine.

-

Cool the mixture in an ice bath and add 96% H₂SO₄ dropwise, maintaining the temperature below 10 °C.

-

Add 30% H₂O₂ dropwise to the reaction mixture over several hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a solution of Na₂SO₃ in water until the dark color dissipates.

-

Adjust the pH to 6.0 using a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with cold water, and then cold ethanol.

-

Recrystallize the crude product from 50% aqueous ethanol to yield pure 4-iodo-L-phenylalanine.[1][6]

-

Step 2: Synthesis of N-Boc-4-iodo-L-phenylalanine (2)

This step involves the protection of the amino group of compound 1 .

-

Materials: 4-iodo-L-phenylalanine (1), Sodium Hydroxide (NaOH), Di-tert-butyl dicarbonate ((Boc)₂O), tert-Butanol (t-BuOH), Pentane, Potassium Hydrogen Sulfate (KHSO₄), Ethyl Acetate (EtOAc).

-

Procedure:

-

Dissolve 4-iodo-L-phenylalanine in a solution of NaOH in water and add tert-butanol.[7]

-

To the stirred solution, add di-tert-butyl dicarbonate.[7]

-

Stir the reaction mixture overnight at room temperature.

-

Extract the mixture with pentane to remove impurities.

-

Acidify the aqueous layer to pH 1-2 with a KHSO₄ solution.[7]

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid is washed with cold n-hexanes and dried under vacuum to yield N-Boc-4-iodo-L-phenylalanine.[1]

-

Step 3: Synthesis of N-Boc-4-azido-L-phenylalanine (3)

This is the final azidation step via an Ullman-type coupling.

-

Materials: N-Boc-4-iodo-L-phenylalanine (2), Potassium Hydroxide (KOH), Sodium Azide (NaN₃), Sodium Ascorbate, Copper(I) Iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Deionized Water.

-

Procedure:

-

Dissolve N-Boc-4-iodo-L-phenylalanine and KOH in a mixture of ethanol and water.

-

Add sodium azide and sodium ascorbate to the solution.

-

In a separate flask, suspend CuI and DMEDA in ethanol.

-

Add the CuI/DMEDA suspension to the main reaction mixture.

-

Stir the reaction at room temperature for approximately 24 hours.[1]

-

Filter the reaction mixture and evaporate the filtrate.

-

Dissolve the residue in ethyl acetate and perform an aqueous workup.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product. The product can be purified by crystallization.

-

Purification and Workflow

A key advantage of this synthetic route is that it is chromatography-free.[1][5] Purification is achieved through extraction and crystallization at each key stage.

Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Yields and Purity

| Compound | Step | Typical Yield | Purity |

| 4-iodo-L-phenylalanine | 1. Iodination | Good | Up to 99% (by ¹H QNMR) |

| N-Boc-4-iodo-L-phenylalanine | 2. Boc Protection | 78–87% | >99% (by ¹H QNMR) |

| N-Boc-4-azido-L-phenylalanine | 3. Azidation | High | Sufficient for subsequent deprotection |

Data sourced from Richardson et al., J. Org. Chem. 2018.[1]

Table 2: Product Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 4-iodo-L-phenylalanine | C₉H₁₀INO₂ | 291.09 | ¹H NMR, ¹³C NMR, IR spectra available.[8] |

| N-Boc-4-iodo-L-phenylalanine | C₁₄H₁₈INO₄ | 391.20 | ¹H NMR, ¹³C NMR, IR spectra available.[8] |

| N-Boc-4-azido-L-phenylalanine | C₁₄H₁₈N₄O₄ | 306.32 | ¹H NMR, ¹³C NMR, IR spectra available; HRMS (ESI-TOF) data confirms mass.[1][8][9][10] |

Note: For detailed spectral data (¹H NMR, ¹³C NMR, IR), refer to the supporting information of the primary literature.[8]

Safety Considerations

While the Ullman-type azidation step itself does not present a significant explosion risk, the final organic azide products are high-energy materials.[1][5] N-Boc-4-azido-L-phenylalanine is relatively benign, but the deprotected 4-azido-L-phenylalanine has been shown to have explosive characteristics.[1][11] Appropriate safety precautions, including wearing personal protective equipment (PPE), working in a well-ventilated fume hood, and using safety shields, are essential when handling azide-containing compounds. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data indicate that N-Boc-4-azido-L-phenylalanine begins to show a decomposition exotherm at around 111 °C.[1]

Conclusion

The described methodology provides a robust, scalable, and cost-effective route to high-purity this compound without the need for column chromatography.[1] By following these detailed protocols, researchers and drug development professionals can reliably produce this versatile unnatural amino acid, enabling a wide array of applications in protein labeling, interaction studies, and the development of novel biotherapeutics. The stereochemical integrity of the α-carbon is maintained throughout the synthesis.[1]

References

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Azido-L-phenylalanine [baseclick.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C14H18N4O4) [pubchemlite.lcsb.uni.lu]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of Boc-4-azido-L-phenylalanine: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Boc-4-azido-L-phenylalanine.

This compound is a versatile, unnatural amino acid that has become an indispensable tool in chemical biology and drug discovery. Its utility stems from the bioorthogonal azido moiety attached to the phenyl ring, which allows for a wide range of selective chemical modifications of proteins both in vitro and in vivo. This guide provides a comprehensive overview of its mechanism of action, experimental protocols for its use, and quantitative data to inform experimental design.

Core Principles: Incorporation and Bioorthogonal Reactivity

The primary mechanism of action of this compound (pAzF) involves its site-specific incorporation into a protein of interest, followed by the selective reaction of its azide group.[1]

Genetic Incorporation via Amber Codon Suppression

pAzF is introduced into the proteome at a desired position by hijacking the cellular translation machinery. This is achieved through amber codon suppression, a technique that reprograms the UAG stop codon to encode for the unnatural amino acid.[2] This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from a different species (e.g., Methanocaldococcus jannaschii), which is engineered to specifically recognize and charge the tRNA with pAzF.[1] When the ribosome encounters the amber codon in the mRNA sequence, the charged tRNA delivers pAzF, leading to its incorporation into the growing polypeptide chain.[1]

Bioorthogonal Reactions

The azide group of the incorporated pAzF serves as a chemical handle for a variety of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The Staudinger ligation is a reaction between an azide and a phosphine, which forms a stable amide bond.[3] This reaction is highly specific and can be performed under physiological conditions.[4] The "traceless" version of this reaction is particularly useful as it does not leave any atoms from the phosphine reagent in the final product.[4]

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding. The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[5] For applications in living systems where copper can be toxic, a strain-promoted azide-alkyne cycloaddition (SPAAC) is often used.[1] SPAAC utilizes a strained cyclooctyne that reacts spontaneously with the azide without the need for a metal catalyst.[1]

Photo-Crosslinking

Upon exposure to UV light (typically around 365 nm), the aryl azide group of pAzF can be converted into a highly reactive nitrene intermediate.[3] This nitrene can then form a covalent bond with nearby molecules, including other proteins, effectively "crosslinking" them.[3] This property is invaluable for identifying protein-protein interactions.

Quantitative Data

The efficiency of pAzF incorporation and the kinetics of subsequent bioorthogonal reactions are critical for experimental success. The following tables summarize key quantitative data from the literature.

| Parameter | Expression System | Protein | Yield/Efficiency | Reference |

| Protein Yield | E. coli | sfGFP | 5 - 150 mg/L | [6] |

| Protein Yield | E. coli | L-Phenylalanine | 19.24 g/L (0.279 g/g glucose) | [7] |

| Protein Yield | E. coli (PTS- mutant) | L-Phenylalanine | 0.33 g/g glucose | [8] |

| Suppression Efficiency | E. coli DH5α | eGFP | 75-95% | [9] |

| Suppression Efficiency | Mammalian Cells | Nanobody-mCherry | up to 60% | [10] |

Table 1: Protein Yield and Incorporation Efficiency of p-Azido-L-phenylalanine.

| Reaction | Reactants | Rate Constant (k) | Reference |

| Staudinger Ligation | Phosphinothioester + Azide | 7.7 x 10-3 M-1s-1 | [4][11] |

| SPAAC | p-Azidomethyl-L-phenylalanine + DBCO | ~7-fold higher than pAzF | [9] |

| SPAAC | endo-BCN + Benzyl Azide | 0.29 M-1s-1 | [12] |

| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 M-1s-1 | [12] |

| CuAAC | Varies | Can be second-order in copper | [5] |

Table 2: Kinetic Data for Bioorthogonal Reactions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Site-Directed Mutagenesis to Introduce an Amber Codon

This protocol outlines the steps to introduce a UAG codon at the desired site in the gene of interest.

-

Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired TAG mutation in the middle. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification:

-

Set up a PCR reaction with a high-fidelity polymerase.

-

Use 5-50 ng of the template plasmid.

-

Perform 16-18 cycles of denaturation (98°C), annealing (55-68°C), and extension (72°C).

-

-

Template Digestion: Add DpnI endonuclease to the PCR product to digest the methylated parental DNA template. Incubate at 37°C for at least 2 hours.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Sequence the resulting plasmids to confirm the presence of the amber mutation.

Protein Expression and Incorporation of pAzF in E. coli

This protocol describes the expression of a protein containing pAzF in a bacterial system.

-

Transformation: Co-transform the expression plasmid containing the gene of interest with the amber codon and a plasmid encoding the orthogonal synthetase/tRNA pair (e.g., pEVOL-pAzF) into a suitable E. coli expression strain.

-

Cell Culture:

-

Grow the cells in a minimal medium to an OD600 of 0.6-0.8.

-

Induce protein expression (e.g., with IPTG).

-

Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.

-

-

Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) overnight.

-

Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling a pAzF-containing protein with an alkyne-functionalized probe.

-

Reagent Preparation:

-

Prepare a stock solution of the purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare stock solutions of:

-

Alkyne-probe (e.g., alkyne-fluorophore) in DMSO.

-

Copper(II) sulfate (CuSO4) in water.

-

A reducing agent (e.g., sodium ascorbate) freshly prepared in water.

-

A copper-chelating ligand (e.g., THPTA) in water.

-

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the pAzF-containing protein and the alkyne-probe (typically in a 5- to 20-fold molar excess).

-

Add the copper-chelating ligand and CuSO4.

-

Initiate the reaction by adding the reducing agent.

-

Incubate the reaction at room temperature, protected from light, for 1-4 hours.

-

-

Purification: Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.

Photo-Crosslinking and Mass Spectrometry Analysis

This protocol outlines the identification of protein-protein interactions using pAzF.

-

In Vivo Crosslinking:

-

Express the pAzF-containing "bait" protein in cells.

-

Irradiate the cells with UV light (365 nm) on ice for 20-45 minutes to induce crosslinking.

-

-

Cell Lysis and Protein Purification:

-

Lyse the cells and purify the crosslinked complex, for example, using an affinity tag on the bait protein.

-

-

SDS-PAGE and In-Gel Digestion:

-

Separate the purified proteins by SDS-PAGE.

-

Excise the band corresponding to the crosslinked complex.

-

Perform in-gel digestion with a protease (e.g., trypsin).

-

-

Enrichment of Crosslinked Peptides (Optional): If the crosslinker contains an enrichment handle (e.g., biotin), use affinity purification to enrich for crosslinked peptides.

-

LC-MS/MS Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software to identify the crosslinked peptides and map the interaction sites.

-

Application in Elucidating Signaling Pathways

This compound is a powerful tool for mapping protein-protein interactions within signaling cascades. By incorporating pAzF at specific sites within a protein of interest, researchers can identify direct and transient interaction partners upon UV crosslinking. This approach has been instrumental in dissecting complex signaling networks.

Example: Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. Using affinity purification coupled with mass spectrometry, numerous interaction partners of EGFR have been identified, including Grb2, Shc1, and the AP-2 complex.[4][13] Photo-crosslinking with pAzF incorporated into EGFR can provide spatial and temporal resolution of these interactions, helping to build a more dynamic picture of the EGFR interactome.

References

- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic engineering and protein directed evolution increase the yield of L-phenylalanine synthesized from glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide and protein chemistry approaches to study the tumor suppressor protein p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Boc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Boc-4-azido-L-phenylalanine, a critical reagent in bioconjugation and proteomics. Understanding these core physicochemical properties is paramount for its effective storage, handling, and application in experimental workflows. This document outlines its solubility in common laboratory solvents and details its stability under various conditions, offering clear experimental protocols for validation.

Core Properties of 4-azido-L-phenylalanine Derivatives

N-tert-butyloxycarbonyl (Boc)-4-azido-L-phenylalanine is a protected form of 4-azido-L-phenylalanine, an unnatural amino acid widely utilized for introducing a bioorthogonal azide group into proteins. This functional group enables site-specific modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), as well as through photo-crosslinking upon UV irradiation.[1][2][3] The Boc protecting group on the alpha-amino group influences its solubility profile compared to its unprotected counterpart.

Solubility Profile

The solubility of both this compound and its deprotected form, 4-azido-L-phenylalanine, is a crucial consideration for experimental design, particularly in preparing stock solutions and reaction mixtures.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 4-azido-L-phenylalanine. While specific quantitative data for the Boc-protected version is less prevalent in publicly available datasheets, inferences can be drawn from the solubility of structurally similar Boc-protected amino acids.

Table 1: Solubility of 4-azido-L-phenylalanine

| Solvent | Concentration | Conditions |

| Water | 50 mg/mL (242.48 mM) | Requires ultrasonication and pH adjustment to 13 with NaOH.[4] |

| Water | 25 mg/mL (121.24 mM) | Requires ultrasonication and pH adjustment to 11 with NaOH.[4] |

| DMSO | 5 mg/mL (24.25 mM) | Requires ultrasonication, warming, and pH adjustment to 3 with HCl.[4] |

| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble.[5] |

| DMSO | 1 - 10 mg/mL | Sparingly soluble.[5] |

| Water | Soluble | [2][] |

| DMSO | Soluble | [2][] |

| DMF | Soluble | [2][7] |

| 0.1 M NaOH | Soluble | [8] |

| 0.1 M HCl | Soluble | [8] |

Table 2: Inferred Solubility of this compound

Based on the properties of the related compound, N-Boc-4-iodo-L-phenylalanine, the solubility of this compound is predicted to be as follows:

| Solvent | Solubility |

| Chloroform | Soluble[9] |

| Dichloromethane | Soluble[9] |

| Ethyl Acetate | Soluble[9] |

| DMSO | Soluble[9] |

| Acetone | Soluble[9] |

| Water | Slightly soluble[9] |

The presence of the hydrophobic Boc group generally decreases aqueous solubility and increases solubility in organic solvents.

Stability Profile

The stability of this compound under various environmental conditions is critical for maintaining its chemical integrity and reactivity. Key factors influencing its stability include temperature, light, and pH.

Table 3: Stability and Storage Recommendations

| Parameter | Condition | Recommendation/Observation |

| Temperature | -20°C | Recommended for long-term storage.[2][][10][11][12] Stable for at least 4 years.[5] |

| Ambient | Suitable for shipping.[2][10][11] | |

| Light | UV exposure | Photosensitive; the azide group can be activated by UV light for crosslinking.[1][2][3] |

| General | Protect from light to prevent degradation.[13] | |

| pH | Strong Acids/Bases | Avoid strong oxidizing agents and strong acids.[14] Solubility is pH-dependent.[4][8] |

| Physical | Solid state | The deprotected form, 4-azido-L-phenylalanine, has documented explosive characteristics with an exothermic decomposition point at 124°C.[1] |

Experimental Protocols

To ensure the reliability of experimental results, it is often necessary to verify the solubility and stability of this compound under specific laboratory conditions. The following are generalized protocols for these assessments.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Methods like shaking or stirring can be used.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.

Caption: A generalized workflow for determining the solubility of a compound.

Protocol 2: Assessment of Photostability

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[13][15][16][17]

-

Sample Preparation: Prepare two sets of samples of this compound. This can be the solid compound or a solution in a relevant solvent.

-

Exposed Samples: Place one set in chemically inert, transparent containers.

-

Dark Control: Place the second set in identical containers completely wrapped in a light-impermeable material (e.g., aluminum foil).

-

-

Light Exposure: Place both sets of samples in a photostability chamber equipped with a light source that provides a specified illumination (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Analysis: At predetermined time points, withdraw samples from both the exposed and dark control groups. Analyze the samples using a validated stability-indicating analytical method, such as HPLC, to quantify the parent compound and any degradation products.

-

Evaluation: Compare the degradation of the exposed samples to the dark controls. Significant degradation in the exposed samples that is not observed in the controls indicates photosensitivity.

Caption: A standard workflow for assessing the photostability of a compound.

Conclusion

This compound is a versatile tool in chemical biology and drug discovery. A thorough understanding of its solubility and stability is essential for its successful application. The Boc-protected form exhibits enhanced solubility in organic solvents, while the deprotected form is more soluble in aqueous solutions, particularly at alkaline pH. Both forms are sensitive to light and should be stored at low temperatures and protected from light to ensure their integrity. The provided experimental protocols offer a framework for researchers to validate these properties within their specific experimental contexts, thereby ensuring the reliability and reproducibility of their results.

References

- 1. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. BOC-4-IODO-L-PHENYLALANINE | 62129-44-6 [chemicalbook.com]

- 10. 4-Azido-L-phenylalanine, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 11. 4-Azido-L-phenylalanine, 33173-53-4 | BroadPharm [broadpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. ema.europa.eu [ema.europa.eu]

A Technical Guide to Boc-4-azido-L-phenylalanine: A Versatile Tool for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-4-azido-L-phenylalanine (Boc-4-azido-L-phenylalanine), a versatile unnatural amino acid widely employed in proteomics, drug discovery, and chemical biology. This document details its chemical properties, core applications, and provides detailed experimental protocols for its use in protein labeling and interaction studies.

Core Properties of this compound

This compound is a derivative of the essential amino acid L-phenylalanine. It features a tert-Butoxycarbonyl (Boc) protecting group on its alpha-amino group and an azido (-N3) moiety at the para position of the phenyl ring. This unique combination of features makes it a powerful tool for a range of biochemical applications.[1] The azido group serves as both a photo-activatable crosslinking agent and a handle for bioorthogonal "click chemistry" reactions.

| Property | Value | Reference |

| CAS Number | 33173-55-6 | [1] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [1] |

| Molecular Weight | 306.32 g/mol | [1] |

| Appearance | Off-white to slightly grey crystalline solid | |

| Purity | ≥98% (typically by HPLC) | [1] |

| Storage Conditions | -20°C, protected from light |

Key Applications

The utility of this compound stems from the reactivity of its azido group, enabling two primary applications:

-

Photo-affinity Labeling for Protein-Protein Interaction Studies: Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate.[1] This intermediate can covalently bond with interacting molecules in close proximity, thus "trapping" transient or weak protein-protein interactions for subsequent identification and analysis by mass spectrometry.[1]

-

Bioorthogonal Labeling via Click Chemistry: The azide functionality allows for highly specific and efficient covalent ligation to molecules containing an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This enables the site-specific labeling of proteins with a wide variety of probes, including fluorophores, biotin tags, or drug molecules, for visualization, purification, and functional studies.[4][5]

Experimental Protocols

Site-Specific Incorporation of 4-Azido-L-phenylalanine into Proteins

The incorporation of 4-azido-L-phenylalanine (after deprotection of the Boc group) into a target protein at a specific site is achieved through amber codon suppression technology.[1][5] This involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG) and inserts the unnatural amino acid during protein translation in a host expression system like E. coli.[5][6]

Materials:

-

Expression plasmid for the target protein with a UAG codon at the desired position.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA (e.g., from Methanocaldococcus jannaschii).[5]

-

E. coli expression strain.

-

Growth media (e.g., LB or minimal media).

-

4-Azido-L-phenylalanine.

-

Inducing agent (e.g., IPTG).

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

-

Cell Culture: Grow the transformed cells in an appropriate medium.

-

Induction: When the cell culture reaches the mid-log phase, induce protein expression with the appropriate agent (e.g., IPTG). Simultaneously, supplement the culture medium with 1-2 mM 4-azido-L-phenylalanine.[5][6]

-

Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-30°C) overnight to allow for protein expression and incorporation of the unnatural amino acid.[5][6]

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).

-

Protein Purification: Purify the target protein containing 4-azido-L-phenylalanine using standard chromatography techniques (e.g., affinity chromatography).

Caption: Workflow for site-specific incorporation of 4-azido-L-phenylalanine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of a protein containing a 4-azido-L-phenylalanine residue with an alkyne-functionalized probe.

Materials:

-

Purified azide-modified protein (1-10 mg/mL).

-

Alkyne-functionalized probe (e.g., fluorescent dye, biotin).

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20-50 mM in water).

-

Reducing agent: Sodium ascorbate solution (e.g., 100-500 mM in water, freshly prepared).

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 10-50 mM in water or DMSO/water).[2]

-

Reaction buffer (e.g., PBS, pH 7.4).

Protocol:

-

Reagent Preparation: Prepare stock solutions of all reagents.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-probe (typically in a 5- to 20-fold molar excess over the protein).[5]

-

Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution for a few minutes.[2]

-

Reaction Initiation: Add the copper/ligand premix to the protein/alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[1][2]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5]

-

Purification: Remove excess reagents and purify the labeled protein using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography if a tag was used.

-

Analysis: Analyze the labeled protein by SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) or by mass spectrometry to confirm labeling.

Caption: General workflow for CuAAC-based protein bioconjugation.

Signaling Pathway Investigation

While this compound itself is not part of a natural signaling pathway, its application in photo-crosslinking is a powerful method to elucidate signaling pathways by identifying protein-protein interactions within a native cellular context. The general logic for such an experiment is outlined below.

Caption: Logical workflow for identifying protein interactions using photo-crosslinking.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]

Storing and Handling Boc-4-azido-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, handling, and experimental application of N-tert-butyloxycarbonyl-4-azido-L-phenylalanine (Boc-4-azido-L-phenylalanine). This unnatural amino acid is a powerful tool in chemical biology and drug discovery, primarily utilized for photo-crosslinking studies and bioconjugation via "click chemistry."

Core Properties and Storage

Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure experimental success and safety.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 33173-55-6 | [1] |

| Molecular Formula | C₁₄H₁₈N₄O₄ | [1] |

| Molecular Weight | 306.32 g/mol | [1] |

| Appearance | White to off-white or slightly grey crystalline powder | [2] |

| Melting Point | 265–270 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO, DMF, and water.[2][4][5] Acetonitrile: Slightly soluble (0.1-1 mg/ml).[6] | [2][4][5][6] |

Storage and Stability

To prevent degradation, this compound should be stored under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes thermal degradation.[2][4][5][7][][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation. |

| Moisture | Store in a desiccated environment | The Boc protecting group is susceptible to hydrolysis. |

| Light | Protect from light | Prevents potential photolytic degradation. |

For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation. The compound is stable for at least four years when stored correctly.[6]

Safety and Handling

This compound requires careful handling to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Precautions

| Hazard | Precautionary Measures |

| Potential for Dust Explosion | A finely divided dust aerosol may be explosive. Avoid dispersing dust and keep away from ignition sources.[] |

| Eye Irritation | Causes serious eye irritation.[10] |

| Skin Irritation | Causes skin irritation.[10] |

| Respiratory Irritation | May cause respiratory irritation.[10] |

| Harmful if Swallowed | Harmful if swallowed.[10] |

Personal Protective Equipment (PPE) and Handling Guidelines

-

Ventilation: Use in a well-ventilated area.[10]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[10]

-

Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[10] Collect residue in a sealed container for disposal.[10]

Experimental Protocols

This compound is a versatile reagent. Below are detailed protocols for its incorporation into proteins and its use in click chemistry reactions.

Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol outlines the general steps for incorporating this compound at a specific site in a target protein using an amber stop codon (TAG) suppression system.

1. Plasmid Preparation:

- Introduce an amber stop codon (TAG) at the desired site in the gene of interest via site-directed mutagenesis.

- Co-transform E. coli cells (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-azido-L-phenylalanine (e.g., pEVOL-p-AzF).[11]

2. Cell Culture and Protein Expression:

- Plate the transformed cells on LB-agar plates with appropriate antibiotics.

- Inoculate a single colony into liquid LB medium with antibiotics and grow overnight.

- The next day, dilute the overnight culture into a larger volume of fresh medium and grow to an OD₆₀₀ of 0.6-0.8.

- Add 4-azido-L-phenylalanine to the culture medium to a final concentration of 1 mM.[12]

- Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.[11]

- Continue to shake the culture overnight at 30°C.[11]

- Harvest the cells by centrifugation.

3. Protein Purification:

- Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

- Note: The azide group can be partially reduced by reducing agents like DTT or TCEP.[11] If reduced cysteines are required, consider minimizing the concentration and incubation time of the reducing agent.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for use in living systems.

1. Reagent Preparation:

- Azide-containing Protein: Purified protein with incorporated 4-azido-L-phenylalanine in an amine-free buffer (e.g., PBS, pH 7.4).

- Strained Alkyne (e.g., DBCO or BCN derivative): Stock solution (e.g., 10 mM) in anhydrous DMSO.

2. Reaction Setup:

- In a reaction vessel, add the azide-modified protein solution.

- Add the strained alkyne stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne reagent is a good starting point. [7] * Ensure the final DMSO concentration is below 5-10% (v/v) to maintain protein stability. [7] 3. Incubation and Purification:

- Gently mix the reaction components.

- Incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours. [7] * Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted alkyne. [7]

Application in Signaling Pathway Analysis: GPCR Activation

This compound can be incorporated into a G-protein coupled receptor (GPCR) to probe conformational changes upon activation. [13]The azide group serves as a photo-crosslinker or a vibrational probe. [13]Upon photoactivation, it forms a reactive nitrene that can covalently link the GPCR to interacting partners like G-proteins or arrestins, allowing for their identification.

GPCR Photo-Crosslinking Workflow to Identify Interacting Partners

References

- 1. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Boc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-azido-L-phenylalanine is an unnatural amino acid that has become an invaluable tool in chemical biology and drug development. Its azido moiety allows for bioorthogonal ligation via "click chemistry," enabling researchers to site-specifically label and modify proteins and other biomolecules. However, the presence of the azide functional group also introduces significant safety hazards, primarily related to its potential for explosive decomposition. This guide provides a comprehensive overview of the safety precautions necessary for the responsible handling of this compound in a research and development setting.

Organic azides are energetic compounds and must be handled with care due to their potential for explosive decomposition under certain conditions, such as exposure to heat, shock, friction, or light.[1] While higher molecular weight and a higher carbon-to-nitrogen ratio can mitigate this risk, it is crucial to treat all azide-containing compounds with caution.[1] The azide group also confers a degree of toxicity.[1]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its potential for explosive decomposition and its toxicity. Organic azides are known to be sensitive to heat, shock, and friction, and can decompose violently.[2] A study on the synthesis and explosion hazards of 4-azido-L-phenylalanine revealed previously undocumented explosive characteristics.[3]

Stability of Organic Azides:

The stability of an organic azide is influenced by its chemical structure. Two general guidelines are often used to assess the stability of organic azides:

-

Carbon to Nitrogen Ratio (C/N): As a general rule, the number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.[2] For this compound (C₁₄H₁₈N₄O₄), the C/N ratio is 14/4 = 3.5, which is generally considered to be in a safer range. Azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be handled with extra care, stored at low temperatures, and used or quenched promptly.[2]

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide).[2][4] In this compound, there are 14 carbons to one azide group, which provides a significant dilution of the energetic functionality, rendering the compound relatively safer to handle with appropriate precautions.[4]

Despite these favorable structural characteristics, it is imperative to treat this compound as a potentially explosive compound at all times.

Quantitative Safety Data

| Parameter | Value | Source |

| Exothermic Decomposition Temperature | 124 °C | [3] |

| Acute Toxicity (Oral LD50, Rat) for Sodium Azide | 27 mg/kg | [5] |

| OSHA Permissible Exposure Limit (Ceiling) for Sodium Azide | 0.3 mg/m³ | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

Robust engineering controls and consistent use of appropriate PPE are the cornerstones of safely handling this compound.

Engineering Controls:

-

Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

-

Blast Shield: The use of a blast shield is mandatory when performing reactions, particularly when heating or scaling up, to protect the user from potential explosions.[6][8]

-

Designated Area: A designated area within the laboratory should be established for working with azides, and this area should be clearly labeled.[7]

Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Safety goggles or a face shield are required.[1][7]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[1] For handling highly toxic azides, silver shield gloves under nitrile gloves are advised.[6]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[7] For situations with a higher risk of splashes or exposure to dry particles, Tyvek sleeves or a chemical-resistant apron should be considered.[5][7]

Experimental Protocols and Safe Handling Procedures

Receiving and Storage:

-

Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.[1]

-

Store this compound in a cool, dry, and dark place, away from heat, light, shock, and friction.[4][9] The recommended storage temperature is -20°C.[10]

-

Store in the original, tightly sealed container.[11]

-

Do not store on metal shelves, as this could lead to the formation of shock-sensitive metal azides in case of a spill.[5][12]

-

Store away from incompatible materials such as acids, heavy metals, and oxidizing agents.[9][13]

Weighing and Solution Preparation:

-

Weigh the smallest amount of material necessary for the experiment.[1]

-

Use anti-static weighing boats and non-metallic (plastic or ceramic) spatulas to avoid generating static electricity or creating shock-sensitive metal azides.[1][2]

-

When preparing solutions, slowly add the solid this compound to the solvent.

-

Avoid using halogenated solvents like dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][2]

Reaction Conditions:

-

Avoid heating the compound unless absolutely necessary and always with appropriate safety measures in place, including a blast shield and small-scale reactions.[1]

-

Do not use ground glass joints, as the friction can lead to detonation.[1][8]

-

Reactions should be conducted behind a blast shield within a fume hood.[8]

Spill and Emergency Procedures

Spill Cleanup:

-

Small Spills (inside a fume hood):

-

Alert personnel in the immediate area.[12]

-

Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[7][14]

-

Using non-metallic tools, sweep up the absorbed material and place it in a clearly labeled, non-metal container for hazardous waste disposal.[7][14]

-

Decontaminate the spill area with a soap and water solution, followed by 70% ethanol.[12][15]

-

-

Large Spills (or any spill outside a fume hood):

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

-

Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15][17]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Waste Disposal

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[1]

-

Aqueous Waste: All aqueous solutions containing this compound must be collected in a designated, clearly labeled, non-metal hazardous waste container.[1][14] NEVER pour azide-containing solutions down the drain.[1][14] This can lead to the formation of highly explosive lead or copper azides in the pipes.[1][18]

-

Solid Waste: All contaminated solid waste (e.g., pipette tips, weighing paper, gloves) must be collected in a separate, sealed, and labeled plastic bag or container for hazardous waste disposal.[1]

-

Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]

Signaling Pathways and Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. chemistry.unm.edu [chemistry.unm.edu]

- 7. safety.duke.edu [safety.duke.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. 4-Azido-L-phenylalanine, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. ehs.ucsb.edu [ehs.ucsb.edu]

- 14. uvic.ca [uvic.ca]

- 15. chemistry.osu.edu [chemistry.osu.edu]

- 16. Article - Standard Operating Procedur... [policies.unc.edu]

- 17. campus.kennesaw.edu [campus.kennesaw.edu]

- 18. thewaite.org [thewaite.org]

A Technical Guide to the Reactivity of the Azide Group in Boc-4-azido-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-azido-L-phenylalanine is a versatile, non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its utility stems from the dual reactivity of the azido moiety located at the para position of the phenyl ring. This functional group serves as both a photoactivatable crosslinking agent and a versatile handle for bioorthogonal "click chemistry" reactions. This in-depth technical guide provides a comprehensive overview of the azide group's reactivity in this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of experiments.